molecular formula C12H12ClF3O B1315486 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane CAS No. 343968-74-1

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane

Cat. No.: B1315486
CAS No.: 343968-74-1
M. Wt: 264.67 g/mol
InChI Key: GMGVUMJAEIGGAL-UHFFFAOYSA-N
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Description

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane: is a chemical compound that belongs to the family of ketones. This compound is characterized by the presence of a chloro group, a trifluoromethylphenyl group, and a pentanone structure. It has been widely used in various fields of research, focusing on its physical, chemical, biological, and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane typically involves the reaction of 4-trifluoromethylbenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders and other diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 5-Chloro-1-oxo-1-(4-fluorophenyl)pentane
  • 5-Chloro-1-oxo-1-(4-methylphenyl)pentane
  • 5-Chloro-1-oxo-1-(4-chlorophenyl)pentane

Comparison: Compared to its analogs, 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

5-chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)12(14,15)16/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGVUMJAEIGGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507607
Record name 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343968-74-1
Record name 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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